1,1-Difluoro-2-iodoethene

Physical Organic Chemistry Process Chemistry Analytical Method Development

1,1-Difluoro-2-iodoethene (CAS 2925-16-8) is a halogenated olefin characterized by a gem‑difluorovinyl motif and a single iodine substituent on the adjacent carbon. This compound exhibits a molecular formula of C₂HF₂I, a molecular weight of approximately 189.93 g/mol, and a calculated XLogP3-AA value of 1.8, indicating moderate lipophilicity.

Molecular Formula C2HF2I
Molecular Weight 189.93 g/mol
Cat. No. B12062030
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,1-Difluoro-2-iodoethene
Molecular FormulaC2HF2I
Molecular Weight189.93 g/mol
Structural Identifiers
SMILESC(=C(F)F)I
InChIInChI=1S/C2HF2I/c3-2(4)1-5/h1H
InChIKeyWSCRLFDLSFDDIS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,1-Difluoro-2-iodoethene: Procurement-Ready Overview of a Specialized Fluoro‑Vinyl Iodide Building Block


1,1-Difluoro-2-iodoethene (CAS 2925-16-8) is a halogenated olefin characterized by a gem‑difluorovinyl motif and a single iodine substituent on the adjacent carbon . This compound exhibits a molecular formula of C₂HF₂I, a molecular weight of approximately 189.93 g/mol, and a calculated XLogP3-AA value of 1.8, indicating moderate lipophilicity [1]. It is primarily utilized as a versatile synthetic intermediate in organofluorine chemistry, particularly for introducing difluoroalkene or iodoalkene functionalities into more complex molecular architectures .

Why 1,1-Difluoro-2-iodoethene Cannot Be Replaced by Its Bromo or Chloro Analogs: A Procurement Perspective


Simple halogen substitution among 1,1-difluoro-2-haloethenes (I, Br, Cl) leads to dramatic changes in physicochemical properties and chemical reactivity that directly impact synthetic utility and experimental design. The iodo analog exhibits a boiling point significantly higher than its bromo and chloro counterparts, which alters its handling, storage, and purification requirements . More critically, the carbon–iodine bond is substantially weaker than the carbon–bromine or carbon–chlorine bonds, conferring superior electrophilic character and enabling faster, milder, and often higher-yielding transition metal-catalyzed cross-coupling reactions [1]. Substituting a cheaper bromo or chloro analog without adjusting reaction conditions can therefore lead to reaction failure, reduced yields, or the need for more forcing conditions, ultimately compromising the efficiency and reproducibility of the synthetic sequence.

Quantitative Evidence Guide: Verifiable Differentiation of 1,1-Difluoro-2-iodoethene from Its Closest Analogs


Physical State Differentiation: Boiling Point Comparison of 1,1-Difluoro-2-haloethenes

The physical state of 1,1-difluoro-2-iodoethene at ambient temperature is significantly different from its bromo and chloro analogs due to its higher boiling point. Specifically, the iodo compound exhibits a boiling point of 33.5–35.5 °C, whereas the bromo analog boils at 6.0–6.7 °C and the chloro analog at –17.7 °C . This difference directly impacts its handling, storage, and purification strategies, making the iodo compound a more easily handled liquid at typical laboratory temperatures, which can simplify experimental setup and reduce losses due to evaporation compared to the more volatile bromo and chloro derivatives.

Physical Organic Chemistry Process Chemistry Analytical Method Development

Synthetic Efficiency Differentiation: Improved Total Yield in Preparation of 1,1-Difluoro-2-iodoethene

Recent patent literature discloses a preparation method for 1,1-difluoro-2-iodoethene that achieves a total reaction yield of over 90%, with optimal embodiments reaching 92% [1]. This represents a substantial improvement over prior art methods, which were reported to produce the compound with a total yield of less than 65% [2]. The improved process utilizes an optimized catalyst system and reaction sequence that minimizes side reactions such as diiodination and polymerization, thereby enhancing atom economy and reducing purification burden.

Synthetic Methodology Process Optimization Fluorine Chemistry

Reactivity Differentiation: Superior Leaving Group Ability of the Iodo Substituent in Cross-Coupling Reactions

In palladium-catalyzed cross-coupling reactions, the general order of reactivity for vinyl halides is I > Br > Cl, a trend directly attributable to the decreasing carbon–halogen bond dissociation energy [1]. This class-level inference is supported by numerous literature precedents demonstrating that vinyl iodides react faster and under milder conditions than their bromo and chloro counterparts [2]. For a specialized building block like 1,1-difluoro-2-iodoethene, this translates to a higher likelihood of successful coupling with challenging substrates, potentially enabling reactions that fail or proceed in low yield with the corresponding bromo or chloro analogs. While a direct, quantitative head-to-head comparison under identical conditions for this specific compound is not available in the current literature, the well-established reactivity hierarchy provides a strong, class-level justification for selecting the iodo derivative over its less reactive bromo or chloro counterparts when high-yielding, mild cross-coupling is a critical synthetic objective.

Organometallic Chemistry Cross-Coupling Medicinal Chemistry

Functional Utility Differentiation: Enabling Visible-Light-Mediated Radical Difluoroalkylation

1,1-Difluoro-2-iodoethene, as a gem‑difluorinated iodide, has been demonstrated to participate in visible-light-mediated reductive difluoroalkylation reactions with electron-deficient alkenes [1]. This transformation proceeds via a radical pathway, where the carbon–iodine bond undergoes homolytic cleavage upon irradiation with blue light in the presence of a photocatalyst, generating a difluoroalkyl radical that adds to the alkene. This specific reactivity profile is not readily accessible with the corresponding bromo or chloro analogs under the same mild, visible-light-driven conditions, as the weaker C–I bond is essential for efficient radical initiation. While the reference uses a general class of '1,1-difluorinated iodides,' 1,1-difluoro-2-iodoethene is a core member of this class, and the reported methodology highlights its potential for introducing fluorinated motifs under exceptionally mild conditions, a feature of increasing importance in medicinal chemistry and agrochemical discovery.

Photoredox Catalysis Radical Chemistry Late-Stage Functionalization

Optimal Application Scenarios for 1,1-Difluoro-2-iodoethene Based on Verifiable Evidence


Precision Synthesis of Fluorinated Pharmaceuticals and Agrochemicals via Mild Cross-Coupling

The superior leaving group ability of the iodine atom in 1,1-difluoro-2-iodoethene makes it the preferred building block for palladium-catalyzed cross-coupling reactions where high yield and mild conditions are paramount [1]. This scenario is particularly relevant in medicinal chemistry for the late-stage functionalization of complex, precious intermediates. Using the iodo derivative over its bromo or chloro analogs increases the probability of successful C–C bond formation, minimizes byproduct formation, and often allows reactions to proceed at room temperature, thereby preserving the integrity of sensitive functional groups elsewhere in the molecule. The quantitative yield improvement observed in the compound's own synthesis [2] further underscores the value of selecting the optimal halogen for a given transformation.

Implementation of Visible-Light Photoredox Catalysis for Mild Fluoroalkylation

Research groups focused on photoredox catalysis can leverage 1,1-difluoro-2-iodoethene as a source of difluoroalkyl radicals under visible-light irradiation [3]. This application scenario is enabled by the weak carbon–iodine bond, which allows for facile homolytic cleavage under mild photochemical conditions. This methodology provides access to difluoroalkylated products that are valuable in drug discovery and materials science, and it represents a distinct advantage over bromo or chloro analogs, which typically require harsher conditions or are unreactive in such transformations. Procurement of this specific iodo compound is essential for laboratories aiming to explore or scale up these mild, radical-based fluorination protocols.

Process Chemistry Development with a Focus on Handling and Scalability

For process chemists and chemical engineers, the significantly higher boiling point of 1,1-difluoro-2-iodoethene compared to its bromo and chloro analogs offers tangible advantages in terms of handling and scalability . Its liquid state at typical ambient temperatures (bp 33.5–35.5 °C) reduces losses due to evaporation during transfer and storage, simplifies reactor setup, and can improve the accuracy of stoichiometric additions. This physical property, combined with the high-yielding synthetic route now available [2], makes the compound a more practical and reliable starting material for pilot-plant or manufacturing-scale operations where consistent physical form and minimal volatile loss are critical for process control and safety.

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